molecular formula C6H11O8P-2 B1238855 L-fuculose 1-phosphate(2-)

L-fuculose 1-phosphate(2-)

Cat. No. B1238855
M. Wt: 242.12 g/mol
InChI Key: KNYGWWDTPGSEPD-LFRDXLMFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-fuculose 1-phosphate(2-) is dianion of L-fuculose 1-phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It is a conjugate base of a L-fuculose 1-phosphate.

Scientific Research Applications

Role in Glycosylation Disorders

L-fuculose 1-phosphate is linked to the metabolic pathways involving the synthesis of GDP-fucose, a donor substrate for fucosyltransferases. Research indicates the critical role of the enzyme fucokinase, responsible for converting L-fucose to fucose-1-phosphate, in these pathways. Pathogenic variants in the gene encoding this enzyme (FUK) have been connected to severe developmental disorders, highlighting the importance of L-fucose and its derivatives in human physiology. The study by Ng et al. (2018) details two individuals with pathogenic variants in FUK presenting severe developmental delays and other symptoms. Their findings emphasize the significance of the fucose-salvage pathway, where L-fucose is converted to fucose-1-phosphate, in normal human development and the pathological consequences of its disruption (Ng et al., 2018).

Interaction with Sphingolipid Metabolism

L-fuculose 1-phosphate's metabolic pathways intersect with sphingolipid metabolism, as evidenced by studies on the effects of fumonisin, a toxin that inhibits ceramide synthase. Research by Riley et al. (2015) showed that high intake of fumonisin is correlated with changes in sphinganine 1-phosphate levels in human blood, indicating a complex interplay between these metabolic pathways and the potential role of L-fuculose 1-phosphate in modulating these interactions (Riley et al., 2015).

properties

Product Name

L-fuculose 1-phosphate(2-)

Molecular Formula

C6H11O8P-2

Molecular Weight

242.12 g/mol

IUPAC Name

[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] phosphate

InChI

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6-/m0/s1

InChI Key

KNYGWWDTPGSEPD-LFRDXLMFSA-L

Isomeric SMILES

C[C@@H]([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O

SMILES

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O

Canonical SMILES

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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